molecular formula C22H22N6O3 B2830431 N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide CAS No. 881082-48-0

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

Cat. No.: B2830431
CAS No.: 881082-48-0
M. Wt: 418.457
InChI Key: GJXVTQNRWHIBMF-UHFFFAOYSA-N
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Description

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzohydrazide moiety, which is often associated with various pharmacological properties.

Preparation Methods

The synthesis of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide typically involves multiple steps. One common synthetic route includes the following steps :

    Hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates: This step involves the conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates to the corresponding carboxylic acids.

    Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.

    Treatment with substituted anilines: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalytic amounts of anhydrous zinc (II) chloride to facilitate the reactions .

Chemical Reactions Analysis

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide lies in its specific substitution pattern and the presence of the benzohydrazide moiety, which contributes to its distinct pharmacological properties.

Biological Activity

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H22N6O3C_{20}H_{22}N_{6}O_{3}, with a molecular weight of approximately 394.44 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities.

This compound primarily acts as an inhibitor of Protein Kinase B (PKB/Akt) . This kinase is crucial in several signaling pathways related to cell growth and survival. The compound exhibits ATP-competitive inhibition with high selectivity for PKB over other kinases such as PKA (Protein Kinase A) .

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, compounds derived from similar structures have exhibited IC50 values ranging from 0.016 µM to 24 µM against different cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 12bA5498.21EGFR Inhibition
Compound 12bHCT-11619.56EGFR Inhibition
Compound 5iMCF-70.3Dual EGFR/VGFR2 Inhibition

Apoptosis Induction

Flow cytometric analyses indicate that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, leading to cell cycle arrest at the S and G2/M phases . This apoptotic effect is essential for its anticancer properties.

Anti-inflammatory Activity

Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have shown anti-inflammatory effects in various studies. These compounds can modulate inflammatory pathways and reduce cytokine production, thus demonstrating potential for treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preclinical studies indicate good drug metabolism and pharmacokinetics (DMPK) properties .

Case Studies

Several studies have explored the efficacy of similar compounds in vivo:

  • Tumor Xenograft Models : In animal models using human tumor xenografts in nude mice, the compound demonstrated effective tumor growth inhibition at well-tolerated doses.
  • Molecular Docking Studies : These studies revealed that the binding affinity of the compound to its target proteins correlates with its biological activity, providing insights into its mechanism of action .

Properties

IUPAC Name

N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-13-5-7-16(9-14(13)2)28-21-17(11-25-28)20(23-12-24-21)26-27-22(29)15-6-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXVTQNRWHIBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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